molecular formula C15H13N3O3 B2615093 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946304-46-7

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2615093
CAS No.: 946304-46-7
M. Wt: 283.287
InChI Key: TVSOAKOFENXCPD-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidine core linked to a benzo[d][1,3]dioxole-5-carboxamide moiety. The benzo[d][1,3]dioxole group, a methylenedioxy-substituted aromatic ring, is commonly associated with enhanced metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(9-4-5-12-13(6-9)21-8-20-12)18-14-10-2-1-3-11(10)16-7-17-14/h4-7H,1-3,8H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSOAKOFENXCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often require the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in aqueous media .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts and reagents can be scaled up for industrial applications, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Mechanism of Action

Comparison with Similar Compounds

2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

This compound (CAS-related, CymitQuimica) shares the cyclopenta[d]pyrimidine core but substitutes the benzodioxole carboxamide with a chloro and methylamine group at positions 2 and 4, respectively . Key differences:

  • Polarity : The chloro and methylamine groups reduce overall hydrophobicity compared to the bulky benzodioxole carboxamide.
  • Reactivity : The chloro group may facilitate nucleophilic substitution reactions, offering synthetic versatility absent in the carboxamide derivative.

6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic Acid

This analog (CAS 1782200-35-4, Hairui Chem) replaces the 4-amino-benzodioxole group with a carboxylic acid at position 5 . Key distinctions:

  • Solubility : The carboxylic acid enhances water solubility, making it more suitable for aqueous-phase reactions.
  • Acid-Base Properties : Ionizable carboxyl group allows pH-dependent behavior, contrasting with the neutral carboxamide.

Benzo[d][1,3]dioxole Derivatives with Extended Substituents

7-Chloro-2-(4-(3-Methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

This structurally complex derivative (European Patent Bulletin) retains the benzodioxole carboxamide but incorporates a 7-chloro substituent and additional heterocyclic moieties (e.g., methoxyazetidine, methylthio-oxo-dihydropyridine) . Key comparisons:

  • Crystallinity: Patent data emphasize its stable crystalline forms, which may improve formulation stability compared to non-crystalline analogs like the target compound.
  • Steric Effects : The extended substituents likely reduce membrane permeability but enhance target selectivity in enzyme-binding pockets.

Heterocyclic Systems with Divergent Cores

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

Notable contrasts:

  • Melting Point : 243–245°C, suggesting higher thermal stability than typical cyclopenta[d]pyrimidines (data unavailable for the target compound).
  • Synthetic Complexity : The one-pot synthesis method for this compound highlights divergent synthetic pathways compared to cyclopenta[d]pyrimidine derivatives.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility/Polarity Notable Properties
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide Cyclopenta[d]pyrimidine 4-Amino-benzodioxole carboxamide ~331.34 (calculated) Moderate (lipophilic) Potential kinase inhibition
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Cyclopenta[d]pyrimidine 2-Chloro, 4-methylamine ~185.65 (calculated) Higher polarity Synthetic versatility
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid Cyclopenta[d]pyrimidine 5-Carboxylic acid 164.16 High (aqueous-soluble) pH-dependent reactivity
7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-...-benzo[d][1,3]dioxole-5-carboxamide Benzo[d][1,3]dioxole 7-Chloro, methoxyazetidine, methylthio-oxo-dihydropyridine ~650.25 (estimated) Low (crystalline form) Enhanced formulation stability
Diethyl 8-cyano-7-(4-nitrophenyl)-...-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 8-Cyano, 4-nitrophenyl, phenethyl 551.56 Low (yellow solid) High thermal stability

Research Findings and Implications

  • Target Compound : The benzodioxole carboxamide group likely enhances binding to hydrophobic enzyme pockets, but its lack of crystallinity (vs. ) may limit pharmaceutical formulation.
  • Kinase Inhibitor Potential: Methylamine and chloro analogs (e.g., ) suggest that substituent positioning on the pyrimidine ring critically modulates kinase selectivity.
  • Synthetic Challenges : Carboxylic acid derivatives (e.g., ) offer simpler purification routes compared to carboxamides, which may require advanced coupling reagents.

Biological Activity

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.

  • Molecular Formula : C15H13N3O3
  • Molecular Weight : 283.28 g/mol
  • CAS Number : 946304-46-7
  • Structure : The compound features a cyclopenta[d]pyrimidine core linked to a benzo[d][1,3]dioxole moiety, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the cyclopenta[d]pyrimidine structure followed by the introduction of the benzo[d][1,3]dioxole group. The detailed synthetic pathway is essential for optimizing yield and purity for biological testing.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition can lead to reduced proliferation of cancer cells. For instance, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines:

CompoundIC50 (nM)Cancer Type
12k0.2Melanoma
12e0.5Breast
12j0.8Prostate

These results indicate that modifications to the pyrimidine scaffold can enhance anticancer potency significantly .

Sigma Receptor Affinity

This compound has also been evaluated for its affinity towards sigma receptors. Compounds in this class have shown selective binding to sigma-1 receptors (σ1R), which are implicated in various neurological disorders and pain modulation. For example:

CompoundKi σ1 (nM)Ki σ2 (nM)Selectivity Ratio
3315.6>2000>128

This selectivity suggests that such compounds could be developed as analgesics with fewer side effects compared to non-selective pain relievers .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization, which disrupts microtubule dynamics necessary for mitosis. Additionally, its interaction with sigma receptors may modulate pain pathways and provide neuroprotective effects.

Case Studies

  • In Vivo Efficacy : In a study involving a prostate cancer xenograft model (PC-3/TxR), administration of the compound at low doses (2.5 mg/kg) resulted in significant tumor growth inhibition without severe toxicity.
  • Analgesic Properties : In formalin-induced pain models, compounds with similar structures exhibited dose-dependent analgesic effects, suggesting potential therapeutic applications in pain management .

Q & A

Basic: What are the key steps and purification methods in synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

Coupling reactions between the cyclopenta[d]pyrimidine core and benzo[d][1,3]dioxole-5-carboxamide using reagents like triethylamine (base) and dimethylformamide (DMF) as a solvent .

Stepwise purification via column chromatography or recrystallization to isolate intermediates.

Final purification using preparative HPLC to achieve >95% purity .

Monitoring Methods:

TechniquePurposeReference
Thin-Layer Chromatography (TLC)Real-time reaction progress monitoring
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification

Basic: Which analytical techniques are most effective for structural elucidation?

Answer:
The compound’s structural complexity requires a combination of techniques:

Nuclear Magnetic Resonance (NMR):

  • 1H/13C NMR for bond connectivity and functional group identification .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.

X-ray Crystallography: Determines 3D conformation, bond angles, and intermolecular interactions .

High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and isotopic patterns .

Comparative Analysis:

TechniqueResolutionSample RequirementKey Output
X-ray CrystallographyAtomicSingle crystal3D crystal structure
NMR Spectroscopy0.01 ppm2–10 mgBond connectivity

Advanced: How can researchers optimize reaction conditions to improve yield?

Answer:
Yield optimization requires systematic adjustments:

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Catalyst Screening: Test bases (e.g., triethylamine vs. DIPEA) to minimize side reactions .

Temperature Control: Lower temperatures (0–5°C) reduce decomposition of sensitive intermediates .

Case Study:

ParameterOriginal ConditionOptimized ConditionYield Improvement
SolventDCMDMF25% → 68%
Reaction Time24 h12 hReduced side products

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from differences in assay conditions or compound purity. Mitigation strategies include:

Orthogonal Assays: Validate target binding using both fluorescence polarization and surface plasmon resonance .

Purity Reassessment: Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required) .

Dose-Response Curves: Generate IC50 values under standardized conditions (e.g., pH, temperature) .

Example: A study reporting inconsistent IC50 values identified residual DMF (from synthesis) as an inhibitor of the target protein, necessitating additional purification steps .

Basic: What are the common impurities formed during synthesis, and how are they characterized?

Answer:
Common impurities include:

  • Unreacted intermediates (e.g., free benzo[d][1,3]dioxole-5-carboxylic acid).
  • Oxidation byproducts (e.g., pyrimidine N-oxide derivatives) .

Characterization Methods:

Impurity TypeAnalytical TechniqueDiagnostic Signal
Unreacted starting materialHPLC-MSMolecular ion at m/z 190
Oxidation byproduct13C NMRCarbonyl peak at 175 ppm

Advanced: What strategies are used to study structure-activity relationships (SAR)?

Answer:
SAR studies involve:

Functional Group Modifications:

  • Replace the cyclopenta[d]pyrimidine core with indeno[5,6-d] analogs to assess ring size effects .
  • Introduce electron-withdrawing groups (e.g., -NO2) to the benzo[d][1,3]dioxole moiety to enhance binding .

Biological Testing:

  • Measure inhibition of target enzymes (e.g., kinases) using radiometric or luminescence assays .

SAR Example:

ModificationBiological Activity (IC50)Conclusion
-OCH3 substituent12 nMEnhanced hydrophobicity
-Cl substituent85 nMReduced binding affinity

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